Asperlicin
CAS No.: 93413-04-8
Cat. No.: VC0006502
Molecular Formula: C31H29N5O4
Molecular Weight: 535.6 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 93413-04-8 |
---|---|
Molecular Formula | C31H29N5O4 |
Molecular Weight | 535.6 g/mol |
IUPAC Name | (7S)-7-[[(2S,3aS,4S)-4-hydroxy-2-(2-methylpropyl)-1-oxo-3,3a-dihydro-2H-imidazo[1,2-a]indol-4-yl]methyl]-6,7-dihydroquinazolino[3,2-a][1,4]benzodiazepine-5,13-dione |
Standard InChI | InChI=1S/C31H29N5O4/c1-17(2)15-22-29(39)36-25-14-8-5-11-20(25)31(40,30(36)34-22)16-23-26-32-21-12-6-3-9-18(21)28(38)35(26)24-13-7-4-10-19(24)27(37)33-23/h3-14,17,22-23,30,34,40H,15-16H2,1-2H3,(H,33,37)/t22-,23-,30-,31-/m0/s1 |
Standard InChI Key | MGMRIOLWEROPJY-FPACPZPDSA-N |
Isomeric SMILES | CC(C)C[C@H]1C(=O)N2[C@H](N1)[C@@](C3=CC=CC=C32)(C[C@H]4C5=NC6=CC=CC=C6C(=O)N5C7=CC=CC=C7C(=O)N4)O |
SMILES | CC(C)CC1C(=O)N2C(N1)C(C3=CC=CC=C32)(CC4C5=NC6=CC=CC=C6C(=O)N5C7=CC=CC=C7C(=O)N4)O |
Canonical SMILES | CC(C)CC1C(=O)N2C(N1)C(C3=CC=CC=C32)(CC4C5=NC6=CC=CC=C6C(=O)N5C7=CC=CC=C7C(=O)N4)O |
Chemical Architecture of Asperlicin Variants
Core Structural Features
Asperlicin’s scaffold is characterized by a fused tetracyclic quinazolinobenzodiazepinedione core, a structural motif arising from the enzymatic remodeling of a tripeptide precursor. The canonical structure, asperlicin C (CID 146429), features a (7S)-7-(1H-indol-3-ylmethyl) substitution on the dihydroquinazolino[3,2-a] benzodiazepine-5,13-dione skeleton . This configuration confers stereochemical specificity critical for receptor binding, as evidenced by the diminished activity of enantiomeric analogs .
Table 1: Key Asperlicin Variants and Their Molecular Properties
Compound | Molecular Formula | Molecular Weight (g/mol) | PubChem CID | Source Organism |
---|---|---|---|---|
Asperlicin C | C₂₅H₁₈N₄O₂ | 406.4 | 146429 | Aspergillus alliaceus |
Asperlicin D | C₂₅H₁₈N₄O₂ | 406.4 | 146758 | Aspergillus alliaceus |
Asperlicin E | C₂₅H₁₈N₄O₃ | 423.1 | N/A | Aspergillus alliaceus |
Stereochemical and Regioisomeric Diversity
Asperlicin D (CID 146758), a regioisomer of asperlicin C, differs in the positioning of the indolylmethyl group, underscoring the role of biosynthetic enzymes in directing structural diversification . Asperlicin E, a heptacyclic derivative, incorporates an additional oxygen atom, likely introduced via FAD-dependent monooxygenase activity during late-stage biosynthesis . X-ray crystallographic analyses have resolved the absolute configurations of these variants, revealing planar aromatic systems and non-covalent interactions that stabilize the bioactive conformations .
Biosynthetic Pathways and Genetic Regulation
Nonribosomal Peptide Synthetase (NRPS) Assembly
The asperlicin backbone originates from a tripeptide assembly line orchestrated by a dedicated NRPS cluster. Genetic studies in A. alliaceus identified the asp gene cluster, encoding:
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AspA: A trimodular NRPS activating two anthranilate (Ant) units and one tryptophan (Trp) residue .
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AspB: A flavin-dependent monooxygenase catalyzing oxidative cyclization to form the quinazoline ring .
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AspC: A putative tailoring enzyme involved in secondary modifications en route to asperlicin E .
Disruption of aspA abolishes asperlicin production, while aspB knockout strains accumulate asperlicin C, confirming its role in downstream oxidation .
Enzymatic Cyclization Mechanisms
Reconstitution experiments with purified AspB demonstrated its capacity to convert asperlicin C into the heptacyclic asperlicin E via epoxidation of the indole moiety, followed by intramolecular nucleophilic attack . This transformation exemplifies nature’s efficiency in generating complex architectures from simple precursors.
Pharmacological Profile and Mechanism of Action
Receptor Antagonism and Selectivity
Asperlicin competitively inhibits CCK binding to pancreatic and ileal CCK-A receptors, with half-maximal inhibitory concentrations (IC₅₀) in the nanomolar range . In dispersed guinea pig acini, asperlicin suppressed CCK-8-stimulated amylase release (IC₅₀ = 10⁻⁹ M), outperforming proglumide (IC₅₀ = 10⁻⁶ M) by three orders of magnitude . Crucially, it exhibited no activity against carbachol-induced secretion, highlighting its receptor specificity .
Table 2: Comparative Pharmacodynamics of CCK Antagonists
Compound | Target Receptor | IC₅₀ (Amylase Release) | Selectivity Over Muscarinic Receptors |
---|---|---|---|
Asperlicin C | CCK-A | 1 nM | >10,000-fold |
Proglumide | CCK-A | 1 μM | ~100-fold |
Structural Determinants of Potency
The indolylmethyl side chain and benzodiazepinedione core are indispensable for activity. Removal of the indole moiety or saturation of the diazepine ring abrogates receptor binding, as shown in synthetic analog studies . Molecular docking simulations suggest that asperlicin’s planar structure occupies the CCK-A ligand pocket, displacing endogenous CCK through π-π stacking and hydrogen bonding .
Advances in Asperlicin Research (Post-2010)
Genetic and Synthetic Biology Approaches
Heterologous expression of the asp cluster in Aspergillus nidulans enabled asperlicin production in a tractable host, facilitating yield optimization via promoter engineering . Additionally, combinatorial biosynthesis efforts have generated hybrid analogs with enhanced pharmacokinetic properties .
Structural Diversification for Drug Development
Microwave-assisted synthesis protocols now allow rapid access to asperlicin C and D enantiomers, accelerating structure-activity relationship (SAR) studies . These efforts identified C7-methyl derivatives with improved metabolic stability while retaining nanomolar potency .
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